S-(2-Fluoroethyl)isothiourea F-18
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Overview
Description
S-(2-Fluoroethyl)isothiourea F-18 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It contains the radioactive isotope fluorine-18, which is widely used in medical imaging due to its favorable properties, such as a relatively short half-life and the ability to produce high-resolution images. This compound is particularly useful in the study of biological processes and the diagnosis of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Fluoroethyl)isothiourea F-18 typically involves the nucleophilic substitution reaction of a precursor compound with fluorine-18. One common method is the S-alkylation of thiourea with a fluorine-18 labeled ethylating agent. The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound involves automated synthesis modules designed for the preparation of PET radiopharmaceuticals. These modules ensure the safe and reproducible production of the compound, meeting the high demands of clinical and research applications. The process includes the production of fluorine-18 via a cyclotron, followed by the synthesis of the radiolabeled compound using automated systems .
Chemical Reactions Analysis
Types of Reactions
S-(2-Fluoroethyl)isothiourea F-18 undergoes various chemical reactions, including:
Nucleophilic substitution: The primary reaction used in its synthesis.
Oxidation and reduction: These reactions can modify the compound’s functional groups, affecting its reactivity and stability.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate and DMSO are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of thiourea derivatives, while oxidation may produce sulfoxides or sulfones .
Scientific Research Applications
S-(2-Fluoroethyl)isothiourea F-18 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Helps in understanding biological processes at the molecular level.
Medicine: Used in PET imaging to diagnose and monitor diseases such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
The mechanism of action of S-(2-Fluoroethyl)isothiourea F-18 involves its uptake and incorporation into biological systems, where it acts as a tracer. The compound’s radioactive fluorine-18 emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the biological processes and structures. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
S-(2-Fluoroethyl)isothiourea F-18 is unique due to its specific labeling with fluorine-18, which provides high-resolution imaging capabilities. Similar compounds include:
S-(2-Fluoroethyl)isothiourea (non-radioactive): Used in non-imaging applications.
S-(11C)Methylisothiourea: Another radiolabeled compound used in PET imaging, but with carbon-11 instead of fluorine-18.
Fluoroestradiol F-18: A radiolabeled analog of estradiol used in imaging estrogen receptor-positive breast cancer.
These compounds share similar applications in PET imaging but differ in their specific labeling and target applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
185247-75-0 |
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Molecular Formula |
C3H7FN2S |
Molecular Weight |
121.17 g/mol |
IUPAC Name |
2-(18F)fluoranylethyl carbamimidothioate |
InChI |
InChI=1S/C3H7FN2S/c4-1-2-7-3(5)6/h1-2H2,(H3,5,6)/i4-1 |
InChI Key |
OOOBJDSBUDMEPW-NUTRPMROSA-N |
Isomeric SMILES |
C(CSC(=N)N)[18F] |
Canonical SMILES |
C(CSC(=N)N)F |
Origin of Product |
United States |
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